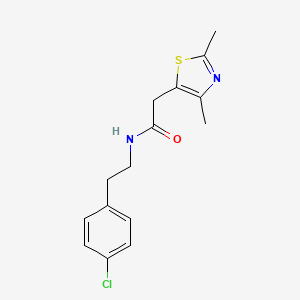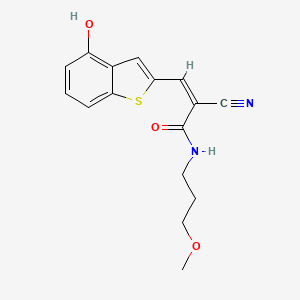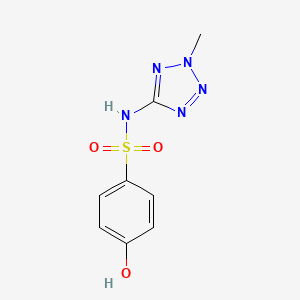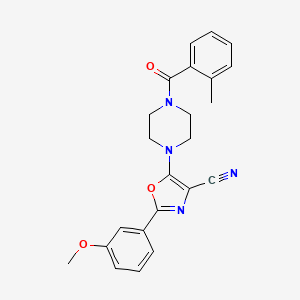
2-(3-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as MBPPOC and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of MBPPOC is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, MBPPOC has been found to modulate the activity of various signaling pathways, which play a crucial role in the development of cancer and other disease conditions.
Biochemical and Physiological Effects:
MBPPOC has been found to exert its biological effects through the modulation of various biochemical and physiological processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the activity of inflammatory cells such as macrophages and neutrophils. Additionally, MBPPOC has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MBPPOC possesses several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, one of the limitations of using MBPPOC in laboratory experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on MBPPOC. One potential area of investigation is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of MBPPOC and to identify potential molecular targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of MBPPOC in humans.
Méthodes De Synthèse
The synthesis of MBPPOC involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(3-methoxyphenyl)oxazole-4-carbonitrile, which is then reacted with 4-(2-methylbenzoyl)piperazine to form the final product, MBPPOC.
Applications De Recherche Scientifique
MBPPOC has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess significant anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, MBPPOC has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-3-4-9-19(16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-7-5-8-18(14-17)29-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPXTGXKABNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

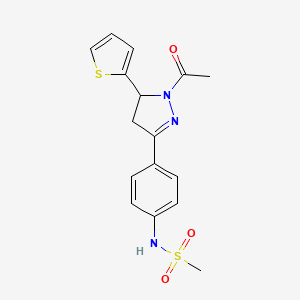

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid](/img/structure/B2959292.png)
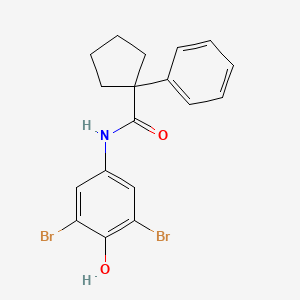
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)


![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
